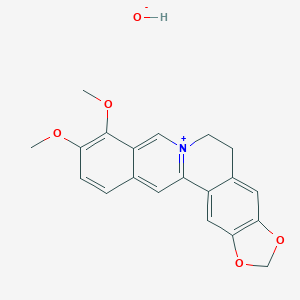
Berberine hydroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Berberine hydroxide is a useful research compound. Its molecular formula is C20H19NO5 and its molecular weight is 353.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Properties
Mechanisms of Action
Berberine hydroxide exhibits promising anticancer activity through several mechanisms:
- Pro-apoptotic Activity : It induces apoptosis in cancer cells by modulating key signaling pathways such as MAPK (Mitogen-Activated Protein Kinase) and AMPK (AMP-activated protein kinase) pathways. Studies have shown that berberine enhances apoptosis in various cancer cell lines, including breast, colon, and liver cancers .
- Combination Therapy : Berberine has been shown to enhance the efficacy of traditional chemotherapeutic agents. For instance, its combination with vincristine significantly increases apoptosis in hepatoma cell lines .
Clinical Trials and Studies
Recent clinical trials are evaluating berberine's effectiveness as a complementary therapy for cancer treatment. Its low toxicity towards healthy cells makes it a candidate for sensitizing resistant cancer cells to conventional therapies .
Metabolic Disorders
Antidiabetic Effects
this compound has been extensively studied for its antidiabetic properties:
- Blood Glucose Regulation : It effectively lowers blood glucose levels and improves insulin sensitivity .
- Mechanisms : The compound enhances insulin secretion from pancreatic beta cells and reduces glucose production in the liver through the activation of AMPK pathways .
Cholesterol Management
Berberine also plays a role in lipid metabolism:
- Cholesterol Reduction : It promotes cholesterol excretion from the liver and lowers total cholesterol levels, which is beneficial for cardiovascular health .
Neuroprotective Effects
Recent research highlights berberine's neuroprotective properties:
- Antioxidant Activity : Berberine exhibits strong antioxidant effects that protect neuronal cells from oxidative stress .
- Inflammation Modulation : It also regulates inflammatory responses in neurodegenerative diseases, suggesting potential applications in treating conditions like Alzheimer's disease .
Antimicrobial Activity
This compound demonstrates significant antimicrobial properties:
- Bacterial Infections : It is approved in China for treating bacterial-induced intestinal diarrhea, showcasing its effectiveness against various pathogens .
- Mechanisms : Berberine disrupts bacterial cell membrane integrity and inhibits bacterial growth through multiple pathways .
Summary Table of Applications
Propriétés
Numéro CAS |
117-74-8 |
|---|---|
Formule moléculaire |
C20H19NO5 |
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;hydroxide |
InChI |
InChI=1S/C20H18NO4.H2O/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2;/h3-4,7-10H,5-6,11H2,1-2H3;1H2/q+1;/p-1 |
Clé InChI |
GMMNRSJSVLUGRV-UHFFFAOYSA-M |
SMILES |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.[OH-] |
SMILES canonique |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.[OH-] |
Key on ui other cas no. |
117-74-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















